
5|A-Pregnan-21-ol-3,20-dione-2,2,4,4,17|A,21,21-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5α-Pregnan-21-ol-3,20-dione-2,2,4,4,17α,21,21-d7 is a deuterated analog of 5α-Pregnan-21-ol-3,20-dione, a steroid hormone This compound is often used in scientific research due to its stability and unique properties conferred by the deuterium atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5α-Pregnan-21-ol-3,20-dione-2,2,4,4,17α,21,21-d7 typically involves the introduction of deuterium atoms into the parent compound, 5α-Pregnan-21-ol-3,20-dione. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and efficient deuterium incorporation.
Análisis De Reacciones Químicas
Types of Reactions
5α-Pregnan-21-ol-3,20-dione-2,2,4,4,17α,21,21-d7 undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or alkylation reactions using halogens or alkyl halides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Halogens (Cl2, Br2), alkyl halides (R-X), and appropriate catalysts or solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
5α-Pregnan-21-ol-3,20-dione-2,2,4,4,17α,21,21-d7 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracing biochemical pathways and studying reaction mechanisms.
Biology: Investigated for its role in steroid hormone biosynthesis and metabolism.
Industry: Utilized in the production of high-purity steroid hormones and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 5α-Pregnan-21-ol-3,20-dione-2,2,4,4,17α,21,21-d7 involves its interaction with specific molecular targets and pathways. As a steroid hormone analog, it may bind to steroid receptors and modulate gene expression. The deuterium atoms can influence the compound’s metabolic stability and interaction with enzymes, leading to altered biological activity.
Comparación Con Compuestos Similares
Similar Compounds
5α-Pregnan-21-ol-3,20-dione: The non-deuterated parent compound with similar biological activity but different stability and metabolic properties.
5β-Pregnan-21-ol-3,20-dione: A stereoisomer with distinct biological effects and receptor binding affinities.
5α-Dihydrodeoxycorticosterone: Another steroid hormone with related structure and function.
Uniqueness
5α-Pregnan-21-ol-3,20-dione-2,2,4,4,17α,21,21-d7 is unique due to the presence of deuterium atoms, which enhance its stability and provide distinct isotopic labeling for research purposes. This makes it a valuable tool in studying biochemical pathways and developing new therapeutic agents.
Propiedades
Fórmula molecular |
C21H32O3 |
|---|---|
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
(5S,8R,9S,10S,13S,14S,17S)-2,2,4,4-tetradeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13,15-18,22H,3-12H2,1-2H3/t13-,15-,16-,17-,18+,20-,21-/m0/s1/i7D2,11D2,12D2 |
Clave InChI |
USPYDUPOCUYHQL-BOHHBTKLSA-N |
SMILES isomérico |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C(C1=O)([2H])[2H])CC[C@@H]4C(=O)C([2H])([2H])O)C)C)[2H] |
SMILES canónico |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4C(=O)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



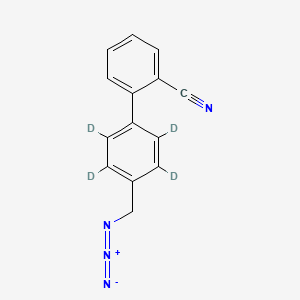
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15141489.png)

![(2R,3S,5S)-4-azido-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B15141504.png)

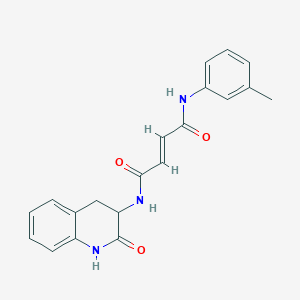
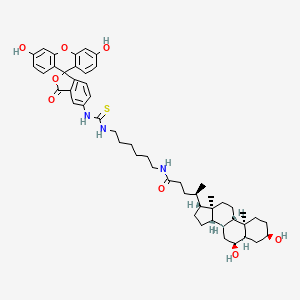

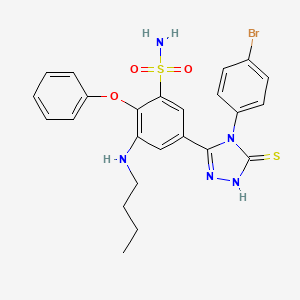

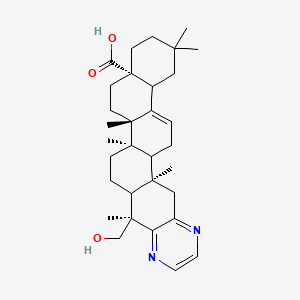
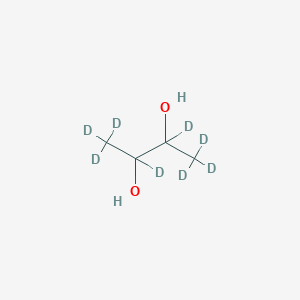
![sodium;4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B15141578.png)
